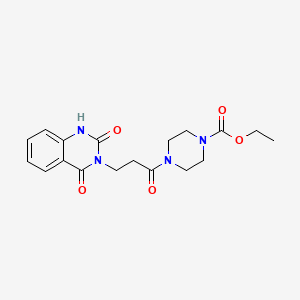
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a methylpyridine group and a carbamate moiety
作用机制
Target of Action
Compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect various downstream signaling pathways involved in cell proliferation and survival .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the suppression of cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process is designed to be scalable and cost-effective for large-scale production .
化学反应分析
Types of Reactions
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
- Methyl piperidine-4-carboxylate
- Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
- 1-Methyl-4-piperidinyl)piperazine
Uniqueness
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
methyl N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-9-13(3-6-15-11)17-7-4-12(5-8-17)10-16-14(18)19-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQHAZJMKSEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)



![N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2786862.png)
![2-[(pyridin-2-yl)methyl]aniline](/img/structure/B2786864.png)

![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)
